molecular formula C19H23NO5 B1663500 KUL-7211 racemate

KUL-7211 racemate

Cat. No.: B1663500
M. Wt: 345.4 g/mol
InChI Key: KKXPBQQLKHBRDA-UHFFFAOYSA-N
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Description

This compound is a phenoxyacetic acid derivative featuring a substituted phenoxy core linked to an aminoethyl group and a hydroxylated propan-2-yl moiety. Its structure includes a central acetic acid group, which is critical for its biochemical interactions.

Key structural attributes:

  • Phenoxyacetic acid backbone: Enhances solubility and facilitates hydrogen bonding.
  • Aminoethyl linker: Provides conformational flexibility for receptor binding.
  • 4-Hydroxyphenyl and hydroxypropan-2-yl groups: Contribute to stereospecific interactions and metabolic stability.

Properties

IUPAC Name

2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPBQQLKHBRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary subunits:

  • Phenoxyacetic acid backbone : Derived from 4-hydroxyphenethylamine and glycolic acid.
  • Aminopropanol side chain : Introduced via reductive amination or nucleophilic substitution.

Key disconnections involve:

  • Formation of the ether linkage between the phenolic oxygen and acetic acid.
  • Installation of the β-amino alcohol moiety through stereoselective amination.

Core Assembly Strategies

Ether Bond Formation

The phenoxyacetic acid segment is typically synthesized via Williamson ether synthesis:

Reaction Scheme

4-Hydroxybenzaldehyde → Alkylation with chloroacetic acid → Phenoxyacetic acid intermediate  

Conditions:

  • Base: K₂CO₃ (2.5 eq) in anhydrous DMF
  • Temperature: 80°C, 12 h
  • Yield: 78–82%

Protection of phenolic -OH groups using tert-butyldimethylsilyl (TBS) chloride prevents unwanted side reactions during subsequent steps.

Aminopropanol Side Chain Installation

The 1-hydroxy-1-(4-hydroxyphenyl)propan-2-ylamine moiety is introduced via:

Method A: Reductive Amination

4-Hydroxyacetophenone + Ammonium acetate → Imine formation → NaBH₄ reduction  

Optimized Parameters:

  • Solvent: MeOH/THF (3:1)
  • Time: 6 h at 0°C → 18 h at RT
  • Stereochemical Outcome: 85:15 dr (anti:syn)

Method B: Enzymatic Resolution
Lipase-mediated kinetic resolution achieves >99% ee using vinyl acetate as acyl donor.

Stepwise Laboratory Synthesis

Detailed Reaction Sequence

Step Reaction Type Reagents/Conditions Yield Purification Method
1 Phenolic protection TBSCl, imidazole, DMF, 0°C→RT, 4 h 95% Flash chromatography (FC)
2 Williamson ether synthesis Chloroacetyl chloride, K₂CO₃, DMF, 80°C, 12h 81% FC (Hexanes:EtOAc 3:1)
3 Amine coupling EDC·HCl, HOBt, DIPEA, CH₂Cl₂, 24 h 73% Reverse-phase HPLC
4 Deprotection TBAF, THF, 0°C, 2 h 89% Crystallization (EtOH/H₂O)

Critical Parameters:

  • Maintain anhydrous conditions during protection steps to prevent hydrolysis
  • Use molecular sieves (4Å) during amination to scavenge water

Stereochemical Control

The C2 stereocenter in the aminopropanol segment is established through:

  • Evans oxazaborolidine catalysis (85% ee)
  • Dynamic kinetic resolution using Shvo's catalyst (91% ee)

Industrial Scale Production

Continuous Flow Optimization

Reactor Design :

  • Corning Advanced-Flow™ Reactor (AFR) with 1.0 mm ID channels
  • Temperature zones: 80°C (etherification) → 25°C (amination)

Process Metrics :

Parameter Value
Space-time yield 2.8 kg/L·day
PMI (Process Mass Intensity) 18.7
E-factor 6.2

Crystallization Engineering

Polymorph Control :

  • Use anti-solvent (n-heptane) addition at 0.5°C/min
  • Seed crystals of Form II (thermodynamically stable)

Particle Size Distribution :

  • Median (D50): 45 μm
  • Span: 1.3 (D90-D10)/D50

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂CO), 3.81–3.75 (m, 1H, CHNH), 2.89 (dd, J = 12.4, 4.8 Hz, 1H, CH₂NH), 2.72 (dd, J = 12.4, 8.0 Hz, 1H, CH₂NH).

HRMS (ESI+) :
Calcd for C₁₉H₂₃NO₅ [M+H]+: 352.1654; Found: 352.1651.

Chromatographic Purity

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 0.1% HCO₂H in H₂O/MeCN (70:30 → 30:70 over 20 min)
  • Retention time: 12.7 min
  • Purity: 99.83% (AUC)

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid exerts its effects by selectively stimulating β2- and β3-adrenoceptors. These receptors are part of the G protein-coupled receptor family and are involved in the relaxation of smooth muscle. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, resulting in the relaxation of smooth muscle and other physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of phenoxyacetic acid derivatives, which exhibit diverse pharmacological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Reference
Target Compound : 2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid 4-Hydroxyphenyl, hydroxypropan-2-yl, aminoethyl Hypothesized β3-adrenoceptor agonism (based on ritobegron analogs)
Ritobegron ([4-(2-{[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)-2,5-dimethylphenoxy]acetic acid) 2,5-Dimethylphenoxy, hydroxypropan-2-yl β3-Adrenoceptor agonist (clinically tested for overactive bladder)
Bezafibrate (2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid) 4-Chlorobenzoyl, methylpropanoic acid PPARα agonist (lipid-lowering agent); inhibits microalgal growth
Fenofibrate (2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid 1-methylethyl ester) 4-Chlorobenzoyl, methylpropanoic acid ester PPARα agonist; inhibits microalgal growth
Compound 18g (2-(4-(2-((3,5-dimethylphenyl)amino)ethyl)phenoxy)-2-methylpropanoic acid) 3,5-Dimethylphenyl, methylpropanoic acid Radiotherapy sensitizer (enhances tumor cell apoptosis)
TAK 677 ([3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]-acetic acid) 3-Chlorophenyl, indole ring β3-Adrenoceptor agonist (anti-obesity and antidiabetic potential)

Key Structural Differences and Implications

Substituent Effects on Receptor Binding: The 4-hydroxyphenyl group in the target compound and ritobegron enables hydrogen bonding with polar residues in β-adrenoceptors, enhancing affinity . In contrast, chlorobenzoyl groups in fibrates (e.g., bezafibrate) increase lipophilicity, favoring PPARα activation . Methylpropanoic acid in fibrates and Compound 18g improves metabolic stability but reduces solubility compared to the target compound’s acetic acid moiety .

Stereochemical Influence: Ritobegron’s (1R,2S) configuration optimizes β3-adrenoceptor binding, suggesting that the target compound’s stereochemistry (if similar) may dictate efficacy .

Biological Activity Trends :

  • Radiotherapy Sensitization : Compound 18g’s 3,5-dimethylphenyl group enhances DNA damage in cancer cells, a feature absent in the target compound .
  • Microalgal Growth Inhibition : Fibrates (log P ~3.5–4.2) exhibit stronger inhibitory effects than the target compound (predicted log P ~2.8), correlating with hydrophobicity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Ritobegron Bezafibrate Compound 18g
Molecular Weight ~363.4 g/mol ~377.4 g/mol ~361.8 g/mol ~343.4 g/mol
log P ~2.8 (predicted) 3.1 4.2 3.9
Hydrogen Bond Donors 3 3 2 2
Hydrogen Bond Acceptors 6 6 5 5
pKa 3.1 (carboxylic acid) 3.0 (carboxylic acid) 3.2 (carboxylic acid) 3.3 (carboxylic acid)

Data derived from computational predictions and experimental values in references .

Biological Activity

2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid, also known as KUL 7211, is a complex organic compound recognized for its selective activity as a β-adrenoceptor agonist. This compound exists as a racemic mixture, containing equal amounts of two enantiomers, and is particularly noted for its effects on smooth muscle relaxation in the urinary tract.

The primary biological activity of KUL 7211 is linked to its role as a β-adrenoceptor agonist , specifically targeting β2 and β3 adrenoceptors. This selectivity suggests potential therapeutic applications in conditions characterized by smooth muscle contraction, such as:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Ureteral colic and urolithiasis due to its ability to promote ureteral relaxation.

Pharmacodynamics

KUL 7211's pharmacodynamics involve modulating physiological responses related to smooth muscle tone. The selective stimulation of β-adrenoceptors leads to relaxation of the ureteral smooth muscle, which can alleviate pain and discomfort associated with urinary tract issues.

Comparative Analysis with Similar Compounds

A comparative analysis of KUL 7211 with structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
KUL 7210Similar phenolic structureβ-adrenoceptor agonist
SalbutamolContains a hydroxyl group on phenolSelective β2 agonist
TerbutalineSimilar β-adrenoceptor selectivityBronchodilator effect

These compounds share similarities in receptor selectivity and therapeutic applications but differ in specific structural features that may influence their pharmacokinetic properties and efficacy.

Clinical Applications

Research indicates that KUL 7211 has significant potential in clinical settings, particularly for treating conditions involving smooth muscle contraction. A study highlighted its efficacy in promoting ureteral relaxation, thus providing relief for patients suffering from ureteral colic or urolithiasis. Further investigations are warranted to explore its interactions with other biological molecules and pathways that may enhance its therapeutic efficacy.

Toxicological Profile

A profiling study involving various chemicals, including KUL 7211, assessed their biological activities across multiple enzymatic assays. The results indicated that while KUL 7211 was effective in stimulating certain receptor pathways, further studies are necessary to evaluate its safety profile and potential toxicological effects.

Future Directions

Continued research is essential to fully elucidate the pharmacological profile of KUL 7211. Future studies should focus on:

  • In vivo efficacy : Evaluating the compound's effectiveness in live models.
  • Long-term safety : Understanding any adverse effects associated with prolonged use.
  • Mechanistic studies : Investigating its interactions with other receptors and signaling pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid?

  • Methodological Answer: A viable synthesis involves refluxing sodium ethoxide with phenolic precursors (e.g., para-hydroxybenzaldehyde) and chloroacetic acid under anhydrous ethanol, followed by ice-cooling to precipitate the product. Recrystallization in ethanol yields pure crystals (70% yield). Critical steps include controlling reaction time (3 hours) and temperature (70–80°C) to avoid side reactions like ester hydrolysis . For amino-ethylphenol intermediates, Mannich reactions with formaldehyde and secondary amines are recommended, with purification via petroleum ether recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use FT-IR to confirm functional groups:
  • C-O-C (ether) at ~1238 cm⁻¹.
  • C=O (carboxylic acid) at ~1723 cm⁻¹.
  • Aldehyde C=O (if present) at ~1675 cm⁻¹ .
    UV-Vismax ~256 nm) identifies conjugated systems, while NMR (¹H/¹³C) resolves aromatic protons (δ 6.8–7.2 ppm) and methylene linkages. Mass spectrometry (ESI-MS) confirms molecular weight with high-resolution accuracy .

Q. What biological screening strategies are recommended for evaluating its bioactivity?

  • Methodological Answer: Prioritize in vitro assays:
  • Enzyme inhibition: Test against cyclooxygenase (COX) or tyrosine kinases using fluorogenic substrates.
  • Antioxidant activity: DPPH radical scavenging assays (IC50 determination).
  • Cellular uptake: Fluorescence tagging (e.g., dansyl chloride derivatives) tracked via confocal microscopy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic environments?

  • Methodological Answer: Perform density functional theory (DFT) calculations to map electron density (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., COX-2, IC50 correlation) . Validate with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve discrepancies in reported solubility and stability data?

  • Methodological Answer: Conduct pH-dependent stability studies (pH 2–12, 37°C) with HPLC monitoring (C18 column, 0.1% TFA/ACN gradient). Degradation products are identified via LC-MS/MS. For solubility, use shake-flask method with octanol-water partitioning (logP ~2.5 predicted) . Address contradictions by standardizing buffer systems (e.g., phosphate vs. Tris) and validating with differential scanning calorimetry (DSC) for polymorphic forms .

Q. How can reaction intermediates be isolated and analyzed during synthesis?

  • Methodological Answer: Employ in-situ IR spectroscopy to monitor intermediate formation (e.g., Schiff base formation at ~1640 cm⁻¹). Use preparative HPLC (C18, isocratic elution) for isolation. For transient intermediates (e.g., enolates), low-temperature quenching (-78°C, dry ice/acetone) followed by cryogenic NMR (200 K) stabilizes structures for analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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